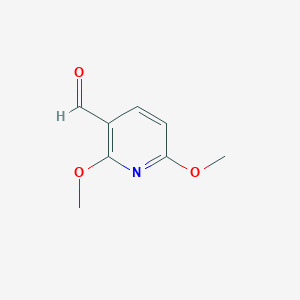

2,6-Dimethoxypyridine-3-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHJWEBMUYYQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483294 | |

| Record name | 2,6-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58819-72-0 | |

| Record name | 2,6-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxypyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxaldehyde

CAS Number: 58819-72-0

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of two methoxy groups and an aldehyde functional group. These features make it a versatile building block in the synthesis of more complex heterocyclic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58819-72-0 | [2][3] |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 68-72 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |

| SMILES | COc1ccc(C=O)c(OC)n1 | [3] |

| InChI | 1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 | [3] |

Synthesis and Experimental Protocols

A plausible synthetic approach, adapted from the synthesis of a structurally related compound, 2-bromo-4-methoxypyridine-3-carboxaldehyde, is outlined below.[4] This proposed workflow serves as a foundational methodology that can be optimized for the target molecule.

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dimethoxypyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LTMP), in an appropriate solvent is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete metalation at the 3-position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for a period before being gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not available in the provided search results, the following table summarizes the expected characteristic signals based on the analysis of structurally similar pyridine derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm. - Two singlets for the two methoxy groups (OCH₃) around 3.8-4.2 ppm. - Two doublets for the aromatic protons on the pyridine ring. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) of the aldehyde group in the downfield region (185-195 ppm). - Signals for the carbon atoms of the pyridine ring, with those attached to the methoxy groups appearing at higher chemical shifts. - Signals for the methoxy carbons around 55-60 ppm. |

| IR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and methoxy groups. - C-O stretching vibrations for the methoxy groups. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 167.16. - Fragmentation patterns characteristic of the loss of a proton, a methoxy group, or the entire aldehyde group. |

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents. The presence of the aldehyde and methoxy functional groups on the this compound core makes it a valuable intermediate for the synthesis of various bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Logical Relationship: From Intermediate to Bioactive Compound

Caption: Synthetic utility of the core compound in generating diverse molecular scaffolds.

While specific examples of drugs synthesized directly from this compound were not identified in the provided search results, its structural motifs are present in various kinase inhibitors. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, and the substituents can be modified to achieve potency and selectivity.

Signaling Pathway Context: Potential Role in Kinase Inhibition

Given the prevalence of pyridine-based scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific kinases involved in cellular signaling pathways implicated in diseases such as cancer.

Caption: Potential inhibitory action on a generic kinase signaling pathway.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its structural features provide a versatile platform for the generation of diverse molecular architectures targeting key biological pathways. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications in drug discovery, serving as a valuable resource for researchers in the field. Further experimental validation of the proposed synthesis and exploration of its utility in targeted drug design are warranted.

References

In-Depth Technical Guide: 2,6-Dimethoxypyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides generalized experimental protocols for its synthesis and purification, and presents spectroscopic data for characterization. Furthermore, it explores the potential applications of this compound in drug discovery, supported by a conceptual workflow for its integration into research pipelines.

Introduction

This compound, also known as 2,6-dimethoxynicotinaldehyde, is an aromatic organic compound featuring a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxaldehyde group at position 3.[1] The presence of these functional groups imparts specific reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.[1] Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known to exhibit a wide range of biological activities.[2] This guide serves as a technical resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 167.16 g/mol | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Appearance | Pale yellow to light brown solid | [1] |

| Melting Point | 68-72 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |

| CAS Number | 58819-72-0 | [3] |

Experimental Protocols

General Synthesis of Substituted Pyridine Carboxaldehydes

The synthesis of pyridine carboxaldehydes often involves the oxidation of the corresponding methylpyridines or the formylation of a substituted pyridine ring.

Method A: Oxidation of a Methylpyridine Precursor

This method involves the synthesis of the target molecule from a corresponding 2,6-dimethoxy-3-methylpyridine precursor.

-

Step 1: Oxidation. The methyl group at the 3-position of the pyridine ring is oxidized to a carboxaldehyde. Common oxidizing agents for this transformation include selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The reaction is typically carried out in a suitable solvent like dioxane or dichloromethane under reflux or at elevated temperatures.

-

Step 2: Work-up. After the reaction is complete, the reaction mixture is cooled and filtered to remove the solid oxidant. The filtrate is then concentrated under reduced pressure.

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Method B: Formylation of a Pyridine Ring

This approach introduces the aldehyde group directly onto the 2,6-dimethoxypyridine ring.

-

Step 1: Lithiation. 2,6-Dimethoxypyridine is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the 3-position of the pyridine ring.

-

Step 2: Formylation. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the lithiated intermediate.

-

Step 3: Quenching and Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Step 4: Purification. The crude product is purified by column chromatography.

Purification by Recrystallization

For further purification, the solid this compound can be recrystallized.

-

Procedure: Dissolve the crude solid in a minimal amount of a hot solvent, such as a mixture of ethanol and water or hexane and ethyl acetate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Spectroscopic Data

While specific spectra for this compound are not widely published, the following table provides expected ranges for its characteristic spectroscopic data based on analogous compounds.

| Spectroscopic Data | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, CHO), ~8.0-8.5 (d, 1H, Ar-H), ~6.5-7.0 (d, 1H, Ar-H), ~4.0 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~190 (C=O), ~160-165 (C-O), ~140-150 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~55 (OCH₃) |

| FT-IR (KBr) | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, ~1470 (C=C and C=N stretch, aromatic ring), ~1250, ~1050 (C-O stretch, methoxy) |

Applications in Drug Discovery and Organic Synthesis

The aldehyde functional group in this compound is highly reactive and can participate in various chemical transformations, making it a versatile building block in organic synthesis. It can be used in reactions such as Wittig reactions, aldol condensations, and reductive aminations to introduce the substituted pyridine moiety into larger, more complex molecules.

In the context of drug discovery, pyridine scaffolds are of significant interest due to their presence in numerous approved drugs. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.

Caption: Conceptual workflow for utilizing this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical flow of the generalized synthesis protocols.

References

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. This document details the compound's physicochemical characteristics, spectroscopic data, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering in-depth information to facilitate its use in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 68-72 °C | |

| CAS Number | 58819-72-0 | [1] |

Solubility: this compound is soluble in common organic solvents such as ethanol and dichloromethane.[2] Due to its hydrophobic methoxy groups, it is expected to have limited solubility in water.[2] It is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[3]

Safety Information: The compound is classified as hazardous. It is harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction (Skin Sens. 1), and can cause serious eye damage (Eye Dam. 1). Appropriate personal protective equipment, including gloves, eye protection, and a face shield, should be used when handling this chemical.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, typical spectral features can be predicted based on its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the two methoxy groups. The aromatic protons on the pyridine ring will likely appear as doublets in the downfield region. The aldehyde proton will be a singlet further downfield, typically in the range of 9-10 ppm. The two methoxy groups will each present as a singlet in the upfield region, around 3-4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically above 180 ppm. The carbons of the pyridine ring will appear in the aromatic region (100-160 ppm), with those bonded to the electron-donating methoxy groups shifted upfield. The carbons of the two methoxy groups will be observed in the upfield region, generally between 50 and 60 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1740 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde group, usually appearing around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

C-O stretching vibrations for the two methoxy groups, expected in the region of 1000-1300 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridine ring, which typically appear in the 1400-1600 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) would be expected at an m/z of 167. Common fragmentation patterns for aromatic aldehydes would likely be observed, including the loss of a hydrogen atom ([M-1]⁺), a formyl radical ([M-29]⁺), and a methoxy group ([M-31]⁺).

Experimental Protocols

The synthesis of this compound can be achieved through the formylation of 2,6-dimethoxypyridine. Two common methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

3.1. Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

-

Workflow:

Caption: Vilsmeier-Haack Reaction Workflow.

-

Detailed Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add N,N-dimethylformamide (DMF) to the cooled solution while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

-

Add 2,6-dimethoxypyridine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

3.2. Synthesis via Ortho-lithiation and Formylation

Directed ortho-lithiation is another powerful method for the functionalization of substituted aromatic compounds.

-

Workflow:

Caption: Ortho-lithiation and Formylation Workflow.

-

Detailed Protocol:

-

Dissolve 2,6-dimethoxypyridine in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the solution. The methoxy groups direct the lithiation to the adjacent C-3 position.

-

After stirring for a period to ensure complete lithiation, add N,N-dimethylformamide (DMF) as the formylating agent.

-

Allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

-

Applications in Drug Discovery and Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] These nitrogen-containing heterocycles are of great interest due to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for drug-target binding.

This compound, as a functionalized pyridine, is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group provides a reactive handle for a variety of chemical transformations, including but not limited to:

-

Reductive amination: to introduce diverse amine functionalities.

-

Wittig and related olefination reactions: to form carbon-carbon double bonds.

-

Condensation reactions: to construct larger heterocyclic systems.

-

Oxidation: to form the corresponding carboxylic acid.

While specific drugs derived directly from this compound are not prominently documented in the public domain, its structural motifs are found in compounds explored as kinase inhibitors .[6][7][8] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can act as a hinge-binder in the ATP-binding site of many kinases.

-

Logical Relationship for Kinase Inhibitor Synthesis:

Caption: General pathway to kinase inhibitors.

The strategic modification of the aldehyde and the pyridine ring of this compound allows for the generation of libraries of compounds for screening against various kinase targets and other biological pathways.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, predicted spectroscopic characteristics, and established synthetic methodologies. The reactivity of its aldehyde functional group, combined with the inherent biological relevance of the pyridine scaffold, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic value, particularly in the area of kinase inhibition. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,6-Dimethoxypyridine-3-carboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxypyridine-3-carboxaldehyde, a key intermediate in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a general workflow for assessing the solubility of organic compounds.

Core Compound Properties

This compound is an organic compound featuring a pyridine ring substituted with two methoxy groups and a formyl (aldehyde) group.[1] It typically appears as a pale yellow to light brown solid.[1]

| Property | Value |

| CAS Number | 58819-72-0[2] |

| Molecular Formula | C₈H₉NO₃[2] |

| Molecular Weight | 167.16 g/mol [2] |

| Melting Point | 68-72 °C[2] |

| Form | Solid[2] |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate a general trend of good solubility in common organic solvents and limited solubility in aqueous solutions.

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Water | Limited solubility | [1] |

The presence of the polar aldehyde and pyridine nitrogen atoms, along with the nonpolar methoxy and aromatic components, suggests that the solubility will be highly dependent on the polarity of the solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to generate quantitative data.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved after reaching equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

-

Dilute the collected aliquot with a known volume of the same solvent to a concentration suitable for the analytical method being used.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical instrument. For a compound with a chromophore like this compound, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.

-

Construct a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

References

Spectral Data Analysis of 2,6-Dimethoxypyridine-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,6-dimethoxypyridine-3-carboxaldehyde, a key organic compound with applications in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, which includes a pyridine ring, two methoxy groups, and an aldehyde functional group.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.5 | Singlet | - |

| Pyridine-H (at C4) | 8.0 - 8.3 | Doublet | 8.0 - 9.0 |

| Pyridine-H (at C5) | 6.4 - 6.7 | Doublet | 8.0 - 9.0 |

| Methoxy-H (at C2) | 3.9 - 4.2 | Singlet | - |

| Methoxy-H (at C6) | 3.9 - 4.2 | Singlet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 195 |

| C2 (Pyridine) | 163 - 168 |

| C6 (Pyridine) | 163 - 168 |

| C4 (Pyridine) | 140 - 145 |

| C3 (Pyridine) | 115 - 120 |

| C5 (Pyridine) | 105 - 110 |

| OCH₃ (at C2) | 53 - 58 |

| OCH₃ (at C6) | 53 - 58 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (Aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |

| C=O stretch (Aldehyde) | 1685 - 1715 | Strong |

| C=N and C=C stretch (Pyridine ring) | 1570 - 1610 and 1450 - 1500 | Medium to Strong |

| C-O stretch (Methoxy) | 1240 - 1280 (asymmetric) and 1020 - 1060 (symmetric) | Strong |

| C-H bend (Pyridine ring) | 800 - 850 | Strong |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular ion) |

| 166 | [M-H]⁺ |

| 138 | [M-CHO]⁺ |

| 124 | [M-CHO-CH₂]⁺ |

| 108 | [M-CHO-OCH₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to achieve high-resolution spectra.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

-

Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺), and often causes the molecule to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Workflows

As this guide focuses on the presentation of spectral data and standard experimental procedures for a small organic molecule, there are no complex signaling pathways or intricate experimental workflows that would necessitate visualization using Graphviz. The experimental protocols described are linear and standard laboratory procedures.

An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxypyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-dimethoxypyridine-3-carboxaldehyde, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the primary synthetic methodologies, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted pyridine derivative featuring two methoxy groups and a reactive aldehyde functionality. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The electron-donating methoxy groups activate the pyridine ring, influencing its reactivity in various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 58819-72-0 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 68-72 °C | |

| Purity | ≥97% | |

| SMILES | COc1ccc(C=O)c(OC)n1 | |

| InChI | 1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 |

Synthetic Methodologies

The synthesis of this compound can be approached through two primary and effective strategies: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.

-

Vilsmeier-Haack Reaction : This well-established method is ideal for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the formylating agent.[1] The electron-donating methoxy groups on the pyridine ring facilitate this electrophilic substitution.

-

Directed ortho-Lithiation : This technique offers a regioselective approach to functionalizing the pyridine ring. A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the position ortho to one of the methoxy groups.[2] The resulting lithiated intermediate is then quenched with a formylating agent like DMF to introduce the aldehyde group.[2] The choice of base and reaction conditions is critical to ensure high regioselectivity and yield.[2]

The following sections provide detailed, representative experimental protocols for these synthetic routes.

Experimental Protocols

Method 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from the formylation of a similarly activated heterocyclic system.[3]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2,6-dimethoxypyridine.

Materials and Reagents:

Table 2: Reagents for Vilsmeier-Haack Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dimethoxypyridine | 139.15 | 5.00 g | 35.9 |

| Phosphoryl chloride (POCl₃) | 153.33 | 6.0 mL | 65.5 |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a stirred solution of 2,6-dimethoxypyridine (35.9 mmol) in dichloromethane (100 mL) at 0 °C under an inert atmosphere, slowly add phosphoryl chloride (65.5 mmol).

-

To this mixture, add dimethylformamide (50 mL) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: While a specific yield for this reaction is not documented, yields for Vilsmeier-Haack formylations on activated heterocycles can range from moderate to good (40-70%).[3]

Method 2: Synthesis via Directed ortho-Lithiation

This protocol is based on general procedures for the directed lithiation of substituted pyridines.[2]

Workflow Diagram:

Caption: Workflow for directed ortho-lithiation and formylation.

Materials and Reagents:

Table 3: Reagents for Directed ortho-Lithiation Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dimethoxypyridine | 139.15 | 5.00 g | 35.9 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 15.8 mL | 39.5 |

| Dimethylformamide (DMF) | 73.09 | 3.3 mL | 43.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated NH₄Cl solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a solution of 2,6-dimethoxypyridine (35.9 mmol) in anhydrous tetrahydrofuran (150 mL) under an inert atmosphere, cool the mixture to -78 °C.

-

Slowly add n-butyllithium (2.5 M solution in hexanes, 39.5 mmol) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

Add dimethylformamide (43.1 mmol) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired product.

Expected Yield: Yields for directed ortho-lithiation followed by formylation are typically good to excellent, often exceeding 70%, depending on the substrate and specific conditions.

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.

Table 4: Spectroscopic Data for this compound

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.4 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~189 (-CHO), ~165 (C-O), ~160 (C-O), ~145 (Ar-C), ~115 (Ar-CH), ~105 (Ar-CH), ~55 (-OCH₃), ~54 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~2850 (C-H), ~1690 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic) |

| Mass Spec (EI) | m/z: 167 (M⁺), 138, 110 |

Conclusion

This technical guide outlines two robust and effective synthetic routes for the preparation of this compound. Both the Vilsmeier-Haack reaction and directed ortho-lithiation offer viable pathways to this important synthetic intermediate. The choice of method may depend on available reagents, equipment, and desired scale of production. The provided experimental protocols and data serve as a valuable resource for chemists in the fields of pharmaceutical development and organic synthesis.

References

Reactivity of the formyl group in 2,6-Dimethoxypyridine-3-carboxaldehyde

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 2,6-Dimethoxypyridine-3-carboxaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with two electron-donating methoxy groups and an electrophilic formyl (aldehyde) group, provides a unique platform for developing complex molecular architectures. The reactivity of the formyl group is the cornerstone of its synthetic utility and is modulated by the electronic properties of the substituted pyridine ring. This guide provides a comprehensive overview of the key transformations of the formyl group, supported by detailed experimental protocols and quantitative data where available.

The central carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. The reactivity of this site is influenced by a combination of inductive and resonance effects from the pyridine ring and the methoxy substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl carbon. Conversely, the two methoxy groups at positions 2 and 6 are strong electron-donating groups through resonance, which can partially mitigate the electrophilicity. This balance of electronic effects makes the aldehyde reactive towards a wide array of nucleophiles while maintaining stability.[1]

Core Reactivity of the Formyl Group

The formyl group of this compound undergoes a variety of characteristic reactions, including reduction, oxidation, and carbon-carbon bond-forming reactions such as condensation and addition of organometallics. These transformations are fundamental to its role as a versatile synthetic intermediate.

Reduction to Primary Alcohol

The reduction of the formyl group to a primary alcohol, yielding (2,6-dimethoxypyridin-3-yl)methanol, is a common and high-yielding transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically employed for their chemoselectivity, as they readily reduce aldehydes without affecting the aromatic pyridine ring.[2][3]

Table 1: Summary of Conditions for Reduction of Formyl Group

| Reaction | Reagent | Solvent | Temperature (°C) | Expected Yield |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | -20 to 0 | High (>90%) |

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to the corresponding carboxylic acid, 2,6-dimethoxy-3-pyridinecarboxylic acid. Various oxidizing agents can accomplish this transformation. A common laboratory-scale method involves the use of potassium permanganate (KMnO₄) or chromium-based reagents. For greener chemistry applications, reagents like Oxone or catalytic systems with oxygen can be employed.[4] The pyridine ring is generally stable under many oxidative conditions.[5][6]

Table 2: Summary of Conditions for Oxidation of Formyl Group

| Reaction | Reagent(s) | Solvent | Temperature | Expected Yield |

| Oxidation | Iron(III) Nitrate (Fe(NO₃)₃) | Water | 200°C (hydrothermal) | Good to High |

| Oxidation | Sodium Perborate | Acetic Acid | Room Temp. to 60°C | Good |

Reductive Amination

Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the aldehyde. The process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction.[7] Sodium triacetoxyborohydride [NaBH(OAc)₃] is a preferred reducing agent for this reaction due to its mildness and tolerance for slightly acidic conditions that favor imine formation.[8]

Table 3: Summary of Conditions for Reductive Amination

| Reaction | Reagent(s) | Solvent | Temperature | Expected Yield |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Room Temperature | Good to High |

Condensation Reactions

The electrophilic nature of the formyl carbon makes it an excellent substrate for condensation reactions with various carbon nucleophiles.[1]

2.4.1 Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonates or cyanoacetates). The reaction is typically catalyzed by a weak base like piperidine or pyridine and results in the formation of a new carbon-carbon double bond.[9][10]

Table 4: Summary of Conditions for Knoevenagel Condensation

| Reaction | Reagent(s) | Catalyst | Solvent | Expected Yield |

| Knoevenagel Condensation | Diethyl Malonate | Piperidine | Ethanol (EtOH) | Good to High |

2.4.2 Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the ylide used.[11][12] Non-stabilized ylides typically afford (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes.

Table 5: Summary of Conditions for Wittig Reaction

| Reaction | Reagent(s) | Base for Ylide | Solvent | Expected Yield |

| Wittig Reaction | Triphenylphosphonium Salt | n-Butyllithium (n-BuLi) or NaHMDS | Tetrahydrofuran (THF) | Good to High |

Nucleophilic Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of the aldehyde. Subsequent acidic workup yields a secondary alcohol. This reaction is a cornerstone of C-C bond formation.[13][14]

Table 6: Summary of Conditions for Grignard Reaction

| Reaction | Reagent(s) | Solvent | Temperature | Expected Yield |

| Grignard Addition | Alkyl/Aryl Magnesium Bromide, H₃O⁺ (workup) | Diethyl Ether or THF | 0°C to Room Temp. | Good to High |

Experimental Protocols

The following are representative protocols adapted from established methodologies for the transformations described above. Researchers should perform appropriate safety assessments before conducting any experiment.

Protocol: Reduction to (2,6-dimethoxypyridin-3-yl)methanol

-

Dissolve this compound (1.0 eq) in methanol (0.2 M concentration) in a round-bottomed flask equipped with a magnetic stir bar.

-

Cool the flask to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).[15]

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed -15 °C.[15]

-

Stir the reaction at -20 °C for 45 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding an equal volume of cold water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Protocol: Oxidation to 2,6-dimethoxy-3-pyridinecarboxylic acid

-

Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (1:1).

-

Add N-hydroxyphthalimide (NHPI, 0.05 eq) as a catalyst.[4]

-

Bubble oxygen gas through the solution while stirring vigorously at room temperature.

-

Monitor the reaction to completion by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a dilute aqueous solution of sodium bicarbonate.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-acidic impurities.

-

Acidify the aqueous layer to pH ~2-3 with cold 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the carboxylic acid.

Protocol: Reductive Amination with Benzylamine

-

To a solution of this compound (1.0 eq, 20 mmol) in ethyl acetate (40 mL), add benzylamine (1.1 eq, 22 mmol).[8]

-

Stir the mixture for 10 minutes at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq, 24 mmol) portion-wise.

-

Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).[8]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired secondary amine.

Protocol: Knoevenagel Condensation with Diethyl Malonate

-

To a solution of this compound (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq).[9]

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq) in THF dropwise.[12]

-

Stir the resulting bright yellow ylide solution for 1 hour at 0 °C.

-

Cool the mixture to -15 °C and add a solution of this compound (1.0 eq) in THF dropwise.[12]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the alkene. Triphenylphosphine oxide is a major byproduct.

Visualizations

References

- 1. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 6. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Electronic Properties of the 2,6-Dimethoxypyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-dimethoxypyridine scaffold is a prevalent structural motif in medicinal chemistry and materials science. The electronic nature of this heterocyclic ring system, governed by the interplay of the nitrogen heteroatom and the two electron-donating methoxy groups, profoundly influences its reactivity, intermolecular interactions, and photophysical properties. A comprehensive understanding of these electronic characteristics is therefore crucial for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of the electronic properties of the 2,6-dimethoxypyridine ring, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Inductive and Resonance Effects

The electronic character of the 2,6-dimethoxypyridine ring is a consequence of the combined inductive and resonance effects of the methoxy substituents and the nitrogen atom. The methoxy groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atoms, which can delocalize into the pyridine ring. Inductively (-I effect), the electronegative oxygen atoms withdraw electron density from the ring. However, the resonance effect is generally considered to be the dominant contributor, leading to an overall electron-rich aromatic system. The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect.

Quantitative Electronic Parameters

| Parameter | Value | Interpretation | Source |

| Hammett Constant (σp) of -OCH3 | -0.27 | Strong electron-donating effect at the para position. | [1] |

| Hammett Constant (σm) of -OCH3 | +0.12 | Weak electron-withdrawing effect at the meta position. | [1] |

| 1H NMR Chemical Shift (CDCl3) | δ 7.45 (t, 1H), 6.28 (d, 2H), 3.89 (s, 6H) | Upfield shift of ring protons compared to pyridine, indicating increased electron density. | [2] |

| 13C NMR Chemical Shift (CDCl3) | δ 163.9, 139.2, 106.3, 53.4 | Significant shielding of the C2/C6 carbons attached to the methoxy groups. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. For 2,6-dimethoxypyridine, the HOMO is expected to be delocalized over the pyridine ring and the oxygen atoms of the methoxy groups, reflecting the electron-donating nature of the substituents. The LUMO is anticipated to be a π* orbital of the pyridine ring. The energy gap between the HOMO and LUMO dictates the wavelength of maximum absorption in UV-Vis spectroscopy.

| Parameter | Method | Value (eV) |

| HOMO Energy | DFT Calculation (B3LYP/6-31G) | -5.8 to -6.2 |

| LUMO Energy | DFT Calculation (B3LYP/6-31G) | -0.5 to -0.9 |

| HOMO-LUMO Gap | DFT Calculation (B3LYP/6-31G*) | 5.0 to 5.7 |

Note: The values presented are typical ranges obtained from DFT calculations for similar substituted pyridine systems and should be considered as estimates. Experimental values can be determined using a combination of cyclic voltammetry and UV-Vis spectroscopy.

Experimental Protocols

Synthesis of 2,6-Dimethoxypyridine

A common method for the synthesis of 2,6-dimethoxypyridine involves the nucleophilic substitution of a dihalopyridine with sodium methoxide.[3]

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide

-

Anhydrous methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

-

Add sodium methoxide portion-wise to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain 2,6-dimethoxypyridine as a colorless oil.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. For 2,6-dimethoxypyridine, CV can be used to determine its oxidation potential, providing an experimental measure of the HOMO energy level.

Materials:

-

2,6-Dimethoxypyridine

-

Anhydrous acetonitrile (or other suitable solvent)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (nitrogen or argon)

Procedure:

-

Prepare a solution of 2,6-dimethoxypyridine (typically 1-5 mM) in the supporting electrolyte solution.

-

Assemble the three-electrode cell and add the prepared solution.

-

De-aerate the solution by bubbling with an inert gas for at least 15 minutes.

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan for the oxidation of the compound. A typical starting point would be from 0 V to +2.0 V vs. Ag/AgCl.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

From the resulting voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of 2,6-dimethoxypyridine.

-

The HOMO energy level can be estimated from the onset of the oxidation peak using the following equation: EHOMO = - (Eoxonset + 4.8) eV, where Eoxonset is the onset oxidation potential versus the Fc+/0 redox couple.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.

Materials:

-

2,6-Dimethoxypyridine

-

UV-grade acetonitrile (or other suitable solvent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of 2,6-dimethoxypyridine in a UV-transparent solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

From the spectrum, identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The 2,6-dimethoxypyridine ring possesses a unique set of electronic properties characterized by strong electron donation from the methoxy groups, which significantly influences its chemical behavior. This guide has provided a comprehensive overview of these properties, including a qualitative description of inductive and resonance effects, quantitative data from spectroscopic and computational methods, and detailed experimental protocols for their characterization. This information serves as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, enabling a more informed and rational approach to the design and synthesis of novel molecules incorporating this important heterocyclic scaffold.

References

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its potential applications in drug discovery.

Chemical and Physical Properties

This compound is a substituted pyridine characterized by the presence of two methoxy groups at positions 2 and 6, and a carboxaldehyde group at position 3 of the pyridine ring.[1] These functional groups impart specific reactivity and electronic properties to the molecule, making it a versatile intermediate in the synthesis of more complex molecular architectures.[1] The compound is typically a solid at room temperature and is soluble in common organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| CAS Number | 58819-72-0 | |

| Physical Form | Solid | |

| Melting Point | 68-72 °C | |

| Solubility | Soluble in ethanol, dichloromethane; limited solubility in water. | [1] |

Synthesis

Plausible Synthetic Pathway: Ortho-lithiation and Formylation

A logical synthetic approach involves the directed ortho-lithiation of the precursor 2,6-dimethoxypyridine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The methoxy groups at the 2- and 6-positions activate the pyridine ring and can direct the lithiation to the 3-position.

The general workflow for this synthesis is depicted below:

References

Methodological & Application

Application Note and Experimental Protocol: Knoevenagel Condensation with 2,6-Dimethoxypyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Knoevenagel condensation reaction of 2,6-Dimethoxypyridine-3-carboxaldehyde with an active methylene compound. The Knoevenagel condensation is a cornerstone in carbon-carbon bond formation, pivotal for the synthesis of α,β-unsaturated compounds which are significant precursors in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] This protocol outlines a catalyst-free approach, leveraging the inherent reactivity of the substrates in an environmentally benign solvent system, as well as a classic base-catalyzed method.[1][4] The application note is intended to guide researchers in synthesizing substituted pyridinylidene derivatives, which are of interest in medicinal chemistry.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a new C=C bond.[3][5][6] This reaction is widely employed in organic synthesis due to its operational simplicity and the stability of its products.[1] Pyridine derivatives are a prominent class of heterocycles found in numerous biologically active compounds. The functionalization of the pyridine ring through reactions like the Knoevenagel condensation allows for the generation of diverse molecular scaffolds for drug discovery programs. This compound is a valuable starting material, and its condensation with various active methylene compounds can lead to novel derivatives with potential therapeutic applications.

This protocol will detail two approaches: a catalyst-free method in an ethanol-water mixture and a traditional piperidine-catalyzed reaction. The choice of method may depend on the specific active methylene compound used and the desired reaction kinetics.

Key Reaction Parameters

A summary of the reaction conditions for both the catalyst-free and base-catalyzed Knoevenagel condensation of this compound is presented below.

| Parameter | Catalyst-Free Protocol | Base-Catalyzed Protocol |

| Aldehyde | This compound (1.0 equiv) | This compound (1.0 equiv) |

| Active Methylene Cmpd. | Malononitrile (1.0 equiv) | Diethyl malonate (1.0 equiv) |

| Catalyst | None | Piperidine (0.1 equiv) |

| Solvent | Ethanol:Water (1:1 v/v) | Ethanol |

| Temperature | Room Temperature (20-25 °C) | Reflux (approx. 78 °C) |

| Reaction Time | 2-6 hours | 4-8 hours |

| Work-up | Filtration of precipitated product | Solvent evaporation, extraction |

| Purification | Recrystallization (e.g., from ethanol) | Column chromatography (e.g., silica gel) |

Experimental Protocols

Materials and Methods

Materials:

-

This compound

-

Malononitrile

-

Diethyl malonate

-

Ethanol (Reagent grade)

-

Deionized Water

-

Piperidine

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Equipment:

-

Magnetic stir plate with heating capabilities

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

NMR Spectrometer

-

FT-IR Spectrometer

-

Mass Spectrometer

Protocol 1: Catalyst-Free Knoevenagel Condensation

This protocol is adapted from methodologies that have proven effective for other pyridinecarboxaldehydes.[1]

1. Reaction Setup:

- In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 10 mL of an ethanol:water (1:1 v/v) mixture.

- To this solution, add malononitrile (1.0 mmol).

2. Reaction Execution:

- Stir the reaction mixture vigorously at room temperature (20-25 °C).

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane). The reaction is typically complete within 2-6 hours, often indicated by the formation of a precipitate.

3. Work-up and Purification:

- Upon completion, collect the precipitated product by vacuum filtration.

- Wash the solid with cold ethanol (2 x 5 mL).

- Dry the product under vacuum.

- If necessary, further purify the product by recrystallization from ethanol.

4. Characterization:

- Determine the melting point of the purified product.

- Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

Protocol 2: Base-Catalyzed Knoevenagel Condensation

This protocol employs a traditional and widely used catalytic system for the Knoevenagel condensation.[7]

1. Reaction Setup:

- In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and diethyl malonate (1.0 mmol) in 15 mL of ethanol.

- Add piperidine (0.1 mmol) to the solution.

2. Reaction Execution:

- Heat the reaction mixture to reflux with constant stirring.

- Monitor the reaction progress by TLC. The reaction is generally complete within 4-8 hours.

3. Work-up and Purification:

- After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the solvent under reduced pressure using a rotary evaporator.

- Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

4. Characterization:

- Combine the fractions containing the pure product and remove the solvent.

- Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualizing the Experimental Workflow

Caption: Workflow for the Knoevenagel Condensation.

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

-

All manipulations should be performed in a well-ventilated fume hood.

-

Piperidine is a corrosive and flammable liquid; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The described protocols offer reliable methods for the Knoevenagel condensation of this compound. The choice between the catalyst-free and base-catalyzed approach will depend on the reactivity of the chosen active methylene compound and the desired experimental conditions. These protocols provide a solid foundation for the synthesis and exploration of novel pyridine derivatives for various applications in chemical and pharmaceutical research.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. acgpubs.org [acgpubs.org]

- 3. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrj.org [chemrj.org]

Application Notes and Protocols for the Wittig Reaction of 2,6-Dimethoxypyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and guidelines for utilizing 2,6-dimethoxypyridine-3-carboxaldehyde in Wittig and Horner-Wadsworth-Emmons (HWE) reactions. This versatile pyridine aldehyde is a valuable building block for the synthesis of various vinylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds.

Introduction

The Wittig reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This reaction is renowned for its high regioselectivity in placing the double bond, making it indispensable for the synthesis of complex molecular architectures. The reaction between an aldehyde, such as this compound, and a phosphorus ylide proceeds through an oxaphosphetane intermediate to furnish an alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is largely dependent on the nature of the phosphorus ylide employed. Non-stabilized ylides, typically bearing alkyl substituents, generally favor the formation of (Z)-alkenes. Conversely, stabilized ylides, which contain electron-withdrawing groups like esters or ketones, predominantly yield (E)-alkenes.[1][2]

The presence of two methoxy groups ortho to the aldehyde functionality in this compound can introduce steric hindrance, potentially influencing the reaction rate and stereoselectivity. These application notes provide protocols designed to achieve successful olefination of this substrate.

Reaction Schemes

Scheme 1: Wittig Reaction with a Non-Stabilized Ylide

Caption: General scheme for the Wittig reaction of this compound with a non-stabilized ylide.

Scheme 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Stabilized Ylide

Caption: General scheme for the HWE reaction of this compound with a stabilized ylide.

Experimental Protocols